2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
“2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound has a molecular weight of 267.75 and a molecular formula of C14H18ClNO2 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . Unfortunately, detailed structural analysis specific to this compound is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” are not fully detailed in the retrieved sources. The compound has a molecular weight of 267.75 and a molecular formula of C14H18ClNO2 .Scientific Research Applications
Selective Androgen Receptor Modulators (SARMs): Researchers have synthesized derivatives of this compound to optimize its structure for selective androgen receptor modulation . These molecules hold promise for treating conditions related to muscle wasting, osteoporosis, and hypogonadism.
Antimicrobial Agents: Certain derivatives exhibit antimicrobial potential . Investigating their activity against bacteria, fungi, or viruses could lead to novel therapeutic agents.
Agricultural Chemistry
The compound’s structure suggests potential applications in agriculture:
- Fungicide Synthesis : The title compound is a key intermediate for the synthesis of prothioconazole , a promising agricultural fungicide . Understanding its mode of action and optimizing its properties could enhance crop protection.
Novel Psychoactive Substances (NPS)
The pyrrolidine ring system has been explored in the context of NPS:
- α-PCYP : α-PCYP (2-cyclohexyl-1-phenyl-2-pyrrolidin-1-yl-ethan-1-one) is a cathinone derivative detected in the USA and Europe. Research on its pharmacology and toxicity is ongoing .
Structure–Activity Relationship (SAR) Studies
Understanding the influence of substituents and stereoisomers on biological activity is crucial:
- Stereochemistry and Binding Modes : Different stereoisomers and spatial orientations of substituents can lead to varying binding profiles with enantioselective proteins. Investigating these relationships informs drug design .
Physicochemical Properties
Comparing pyrrolidine with other heterocycles (e.g., pyrrole and cyclopentane) helps understand its unique features . Factors like steric effects impact biological activity.
Future Directions
The future directions for research on “2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, the development of new synthetic methods and the study of their pharmacological profiles could be beneficial .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
2-chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-18-12-7-5-11(6-8-12)13-4-3-9-16(13)14(17)10-15/h5-8,13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFRTCQZSNVJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one |
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